

Reproducibility of Lufotrelvir pharmacokinetic data across different species.

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Compound of Interest

Compound Name: Lufotrelvir

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Lufotrelvir Pharmacokinetics: A Cross-Species Comparison for Researchers

A deep dive into the pharmacokinetic profile of the investigational antiviral agent **lufotrelvir** (PF-07304814) reveals a consistent and predictable behavior across various preclinical species and humans. This guide provides a comprehensive comparison of **lufotrelvir**'s pharmacokinetic data, alongside other prominent antiviral agents, to aid researchers and drug development professionals in their understanding of this promising therapeutic candidate.

Lufotrelvir, a phosphate prodrug, is rapidly converted in the body to its active form, PF-00835231, a potent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro). This mechanism of action makes it a key area of interest in the ongoing search for effective COVID-19 treatments. Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is crucial for optimizing dosing regimens and ensuring its safety and efficacy.

Comparative Pharmacokinetic Parameters

To provide a clear and concise overview, the following tables summarize the key pharmacokinetic (PK) parameters of **lufotrelvir** and its active moiety, PF-00835231, across different species. For comparative context, data for other notable antiviral drugs—remdesivir, molnupiravir, and nirmatrelvir—are also presented.

Lufotrelvir (PF-07304814) and Active Moiety (PF-00835231)

Parameter	Rat	Dog	Monkey	Human	Source(s)
Lufotrelvir (Prodrug)					
Half-life ($t_{1/2}$)	0.30 h	0.5 h	2.6 h	0.1 h	[1][2]
Plasma Protein Binding	62.1%	68.8%	63.9%	81.6%	[1][2]
Conversion to Active Moiety	68%	81%	78%	75%	[1]
PF-00835231 (Active Moiety)					
Half-life ($t_{1/2}$)	0.72 h	1.5 h	1.2 h	~2.0 h (at 500 mg dose)	[1][2][3]
Cmax (at 500mg, 24h infusion)	N/A	N/A	N/A	~97.0 - 1288 ng/mL	[3][4]
Tmax (at 500mg, 24h infusion)	N/A	N/A	N/A	14 - 16 h	[3][4]
Plasma Protein Binding	67.3%	58.4%	55.9%	55.1%	[1][2]
Clearance	Moderate	Moderate	Moderate	N/A	[3]
Volume of Distribution	Low	Low	Low	N/A	[3]

N/A: Not Available in the searched resources.

Comparative Antiviral Pharmacokinetics

Drug	Species	Route	Key PK Parameters	Source(s)
Remdesivir	Rat	IV	Rapidly metabolized.	[5] [6] [7]
Dog	IV	Data available from studies.	[8]	
Monkey	IV	$t_{1/2}$ ~0.39 h; extensively metabolized.	[9] [10]	
Human	IV	$t_{1/2}$ ~1 h; GS-441524 (metabolite) $t_{1/2}$ ~27 h.	[10] [11]	
Molnupiravir	Rat	Oral	Bioavailability of NHC (active form) 52%.	[12]
Dog	Oral	Bioavailability of NHC $\geq 77\%$.	[12]	
Monkey	Oral	Low oral bioavailability of prodrug.	[13] [14]	
Human	Oral	Rapidly converted to NHC; Tmax of NHC ~1.5 h.	[12] [14]	
Nirmatrelvir	Rat	IV/Oral	Moderate clearance (27.2 mL/min/kg); $t_{1/2}$ ~5.1 h (oral).	[15] [16] [17]
Monkey	IV/Oral	Moderate clearance (17.1	[16] [17]	

		mL/min/kg); $t_{1/2}$ ~0.8 h (oral).	
Human	Oral	Tmax ~3 h (with ritonavir); $t_{1/2}$ ~2 h (without ritonavir).	[18]

Experimental Protocols

The pharmacokinetic data presented in this guide were derived from a series of preclinical and clinical studies. The following provides an overview of the typical methodologies employed in these investigations.

Preclinical Pharmacokinetic Studies (Rat, Dog, Monkey)

Objective: To determine the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) of **lufotrelvir** and its active metabolite, PF-00835231.

Methodology:

- **Animal Models:** Studies were conducted in standard laboratory strains of rats (e.g., Sprague-Dawley), beagle dogs, and cynomolgus monkeys.[5][16][19]
- **Drug Administration:** **Lufotrelvir** was typically administered as a single intravenous (IV) infusion.[1][2][3] The active moiety, PF-00835231, was also administered intravenously for comparative purposes.
- **Dosing:** A range of doses were investigated to assess dose-proportionality. For instance, in some rat studies, high doses of up to 1,000 mg/kg were administered via continuous IV infusion over 24 hours.[1][2]
- **Sample Collection:** Blood samples were collected at predetermined time points post-administration from a suitable blood vessel (e.g., jugular vein). Plasma was separated by centrifugation and stored frozen until analysis.

- Bioanalysis: Plasma concentrations of **lufotrelvir** and PF-00835231 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (C_{max}), time to maximum concentration (T_{max}), area under the concentration-time curve (AUC), half-life (t_{1/2}), clearance (CL), and volume of distribution (V_d).

Human Phase 1 Clinical Trials

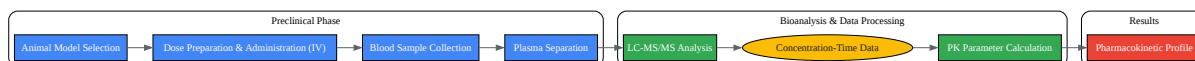
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending intravenous doses of **lufotrelvir** in healthy adult participants.

Methodology:

- Study Design: Randomized, placebo-controlled, single- and multiple-ascending dose studies were conducted.[\[3\]](#)[\[12\]](#)
- Participants: Healthy adult volunteers were enrolled in these studies.
- Drug Administration: **Lufotrelvir** was administered as a continuous intravenous infusion over a specified period, typically 24 hours for single ascending dose studies.[\[3\]](#)
- Dosing: The studies involved escalating single or multiple doses of **lufotrelvir**. For example, single doses of 50 mg, 150 mg, 500 mg, and 700 mg have been investigated.[\[3\]](#)[\[4\]](#)
- Sample Collection: Blood and urine samples were collected at various time points during and after the infusion to measure concentrations of **lufotrelvir** and PF-00835231.
- Bioanalysis: Validated LC-MS/MS methods were used to quantify drug concentrations in plasma and urine.
- Pharmacokinetic Analysis: Standard non-compartmental methods were used to calculate the pharmacokinetic parameters from the plasma concentration-time data.

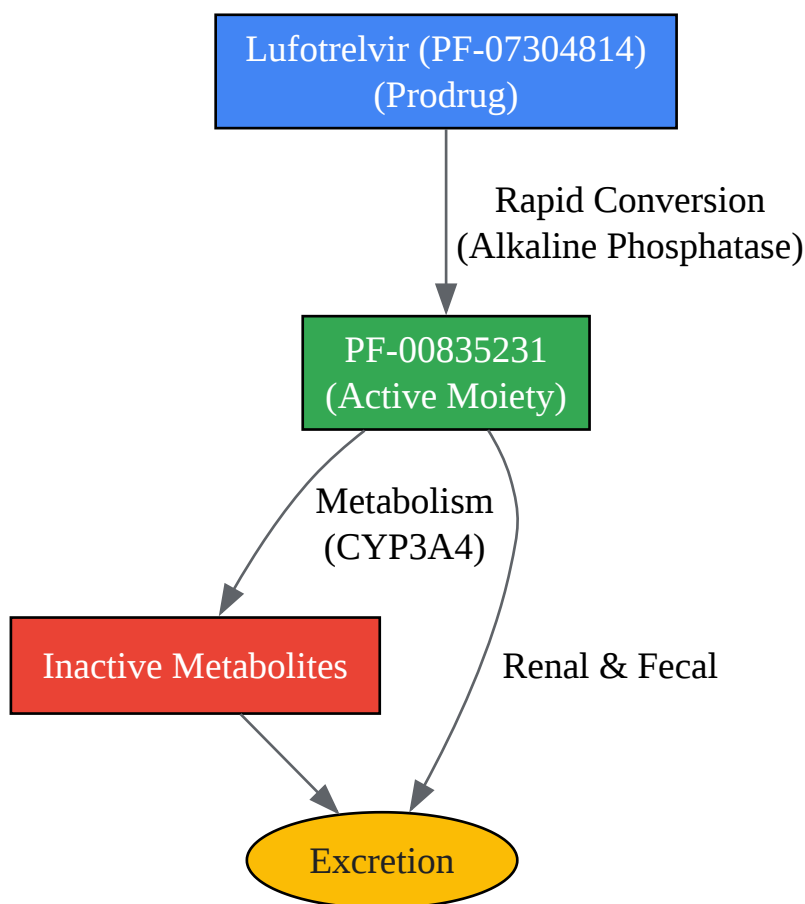
Visualizing the Process

To further clarify the experimental workflow and the metabolic pathway of **lufotrelvir**, the following diagrams are provided.



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Caption: A typical experimental workflow for a preclinical pharmacokinetic study.



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